N'-[(1E)-1-(4-Fluorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
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Overview
Description
N’-[(1E)-1-(4-Fluorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a naphthyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-Fluorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation reaction between 4-fluoroacetophenone and 2-naphthylamine in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-Fluorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(1E)-1-(4-Fluorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-Fluorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-Fluorophenyl)ethylidene]methoxycarbohydrazide
- N’-[(1E)-1-(4-Bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide
- N’-[(1E)-1-(4-Cyclohexylphenyl)ethylidene]-2-[(2-fluorophenyl)amino]acetohydrazide
Uniqueness
N’-[(1E)-1-(4-Fluorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide stands out due to its unique combination of a fluorophenyl group and a naphthyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H18FN3O |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C20H18FN3O/c1-14(15-6-9-18(21)10-7-15)23-24-20(25)13-22-19-11-8-16-4-2-3-5-17(16)12-19/h2-12,22H,13H2,1H3,(H,24,25)/b23-14+ |
InChI Key |
RIYYDBWFJQLZMW-OEAKJJBVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC1=CC2=CC=CC=C2C=C1)/C3=CC=C(C=C3)F |
Canonical SMILES |
CC(=NNC(=O)CNC1=CC2=CC=CC=C2C=C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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